molecular formula C10H13ClF3NO2 B1419590 4-(2-Methoxyethoxy)-2-(trifluoromethyl)aniline hydrochloride CAS No. 1185300-81-5

4-(2-Methoxyethoxy)-2-(trifluoromethyl)aniline hydrochloride

Cat. No. B1419590
M. Wt: 271.66 g/mol
InChI Key: FIAUPDLROFWTCR-UHFFFAOYSA-N
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Description

“4-(2-Methoxyethoxy)-2-(trifluoromethyl)aniline hydrochloride” is a complex organic compound. It contains an aniline group (a benzene ring attached to an amino group), a trifluoromethyl group (a carbon atom bonded to three fluorine atoms), and a methoxyethoxy group (an ether group). The hydrochloride indicates that it’s a salt of hydrochloric acid .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with aniline or a substituted aniline. The trifluoromethyl group could potentially be introduced using a trifluoromethylation reagent. The methoxyethoxy group might be added through a nucleophilic substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the aromatic aniline ring, the trifluoromethyl group, and the methoxyethoxy group. These groups would likely influence the compound’s reactivity and properties .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the electron-donating aniline and methoxyethoxy groups and the electron-withdrawing trifluoromethyl group. It might undergo reactions typical of anilines, such as electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the aniline group might confer basicity, while the trifluoromethyl group could increase the compound’s lipophilicity .

Scientific Research Applications

Liquid Crystal Research

  • Liquid Crystalline Properties: A study by Miyajima et al. (1995) explored derivatives of aniline, including those with trifluoromethyl groups, and their application in liquid crystals. These derivatives, such as 4-trifluoromethyl, exhibit stable smectic phases, which are crucial in liquid crystal displays and other related technologies (Miyajima, Nakazato, Sakoda, & Chiba, 1995).

Chemical Synthesis and Modification

  • Synthesis of Novel Compounds: Habib, Hassan, and El‐Mekabaty (2013) reported the synthesis of novel quinazolinone derivatives using primary aromatic amines, which include similar aniline derivatives. Such compounds have potential applications in pharmaceuticals and material science (Habib, Hassan, & El‐Mekabaty, 2013).
  • Synthesis of 2-trifluoromethyl-2,3-dihydro-1H-quinolin-4-ones: Gong and Kato (2004) demonstrated the synthesis of trifluoromethylated anilines, leading to the production of quinolin-4-ones, which are important in various chemical syntheses and potential pharmaceutical applications (Gong & Kato, 2004).

Dendrimer Synthesis

  • Incorporation in Dendrimers: Morar et al. (2018) studied the use of 4-(n-Octyloxy)aniline, a compound similar in structure to 4-(2-Methoxyethoxy)-2-(trifluoromethyl)aniline, in the synthesis of novel dendritic melamines. These dendrimers have applications in nanotechnology and materials science (Morar, Lameiras, Bende, Katona, Gál, & Darabantu, 2018).

Fluorescent Materials

  • Creation of Fluorescent Polymeric Films: A study by Buruianǎ et al. (2005) involved the synthesis of Schiff bases using aniline derivatives for the development of fluorescent polymeric films. These films have potential applications in optoelectronics and sensor technology (Buruianǎ, Olaru, Strat, Strat, & Simionescu, 2005).

Pesticide and Herbicide Intermediates

  • Pesticide and Herbicide Synthesis: Zhou Li-shan (2002) discussed the use of a similar aniline derivative, 2,6-dichloro-4-trifluoromethyl aniline, as an intermediate in the production of efficient and low-toxic pesticides and herbicides (Zhou Li-shan, 2002).

Safety And Hazards

The safety and hazards of this compound would depend on its reactivity and biological activity. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a potential drug, future studies might focus on its pharmacological activity, toxicity, and metabolic stability .

properties

IUPAC Name

4-(2-methoxyethoxy)-2-(trifluoromethyl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO2.ClH/c1-15-4-5-16-7-2-3-9(14)8(6-7)10(11,12)13;/h2-3,6H,4-5,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIAUPDLROFWTCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC(=C(C=C1)N)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methoxyethoxy)-2-(trifluoromethyl)aniline hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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